3-[2-(Pyridin-4-yl)ethyl]morpholine
Description
3-[2-(Pyridin-4-yl)ethyl]morpholine is a heterocyclic compound featuring a morpholine ring (a six-membered ring with one oxygen and one nitrogen atom) linked via an ethyl chain to a pyridin-4-yl group. This structure combines the electron-rich morpholine moiety with the aromatic pyridine ring, which may confer unique physicochemical and biological properties.
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
3-(2-pyridin-4-ylethyl)morpholine |
InChI |
InChI=1S/C11H16N2O/c1(10-3-5-12-6-4-10)2-11-9-14-8-7-13-11/h3-6,11,13H,1-2,7-9H2 |
InChI Key |
NNLOWRJYSPCMPK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1)CCC2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Pyridin-4-yl)ethyl]morpholine typically involves the reaction of pyridine derivatives with morpholine under specific conditions. One common method involves the nucleophilic substitution reaction where 2-(Pyridin-4-yl)ethyl halide reacts with morpholine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, purification processes such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Pyridin-4-yl)ethyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in the presence of a base and an appropriate solvent.
Major Products Formed
Scientific Research Applications
Chemical Properties and Structure
3-[2-(Pyridin-4-yl)ethyl]morpholine has the molecular formula CHNO and features a morpholine ring substituted with a pyridine moiety. Its structure allows for interaction with various biological targets, making it a candidate for drug development.
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds containing similar structures have been reported to have IC values in the low micromolar range against human cancer cell lines such as melanoma (G-361), lung adenocarcinoma (A549), and colon adenocarcinoma (HT-29) . These findings suggest that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
-
Targeting Enzymes :
- The compound has been investigated for its ability to bind selectively to cytochrome P450 enzymes, which play critical roles in drug metabolism and synthesis of steroid hormones. This selectivity could lead to the development of novel enzyme modulators, potentially reducing side effects associated with traditional therapies .
- Pharmaceutical Formulations :
Case Study 1: Cytotoxicity Evaluation
A study synthesized several derivatives based on this compound and evaluated their cytotoxicity against multiple cancer cell lines. The most promising derivatives showed selective toxicity towards malignant cells while sparing normal fibroblasts, indicating a potential therapeutic window .
Case Study 2: Enzyme Interaction
Research focused on the interaction of this compound derivatives with cytochrome P450 enzymes revealed that certain modifications could enhance binding affinity and specificity. This finding is crucial for designing drugs with fewer side effects by minimizing off-target interactions .
Material Science Applications
In addition to its medicinal applications, this compound has potential uses in material science:
- Polymer Chemistry :
- Cosmetic Formulations :
Mechanism of Action
The mechanism of action of 3-[2-(Pyridin-4-yl)ethyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biological pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Substituent Effects : The pyridin-4-yl group in the target compound introduces a planar, aromatic system with hydrogen-bond-accepting nitrogen, contrasting with the bulkier, lipophilic indole derivatives in analogs 51–53. This may enhance solubility and target-binding specificity compared to halogenated or methoxy-substituted indoles .
Physicochemical and Pharmacological Properties
- Lipophilicity (logP) : The pyridin-4-yl group likely reduces logP compared to indole derivatives (e.g., compound 51: logP ~3.5 estimated), favoring aqueous solubility. This aligns with the use of morpholine derivatives as solvents and anticorrosive agents .
- Biological Activity: While direct data for 3-[2-(Pyridin-4-yl)ethyl]morpholine is unavailable, morpholine derivatives are known for diverse activities, including antimicrobial (Linezolid-like compounds ), antimycobacterial (CYP121A1 inhibitors ), and CNS modulation.
Biological Activity
3-[2-(Pyridin-4-yl)ethyl]morpholine is a compound that combines a pyridine moiety with a morpholine structure, potentially offering diverse biological activities. This article reviews the biological activity of this compound, drawing on various studies and research findings to provide a comprehensive overview.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Chemical Formula : C12H16N2O
- Molecular Weight : 204.27 g/mol
- Structural Features : The presence of both a pyridine ring and a morpholine ring suggests potential interactions with various biological targets.
Research indicates that compounds containing morpholine and pyridine structures often interact with central nervous system (CNS) receptors. For instance, the morpholine moiety has been shown to engage with cannabinoid receptors, influencing their activity depending on the substituents present on the molecule . Additionally, pyridine derivatives are known for their roles in modulating neurotransmitter systems, which may contribute to their pharmacological effects.
Pharmacological Effects
- CNS Activity : Morpholine derivatives have been extensively studied for their effects on CNS disorders. The incorporation of the pyridine ring may enhance these effects by providing additional binding sites for receptor interactions .
- Antitumor Activity : Some studies suggest that derivatives similar to this compound exhibit antitumor properties, possibly through the inhibition of specific signaling pathways involved in cancer cell proliferation .
- Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activity against various pathogens, indicating potential applications in treating infections .
Case Studies
A selection of case studies highlights the biological activity of compounds related to this compound:
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for developing more effective derivatives. Key observations include:
- Substituent Effects : The position and nature of substituents on the pyridine ring significantly influence biological activity. For example, introducing electron-withdrawing groups can enhance receptor binding affinity .
- Morpholine Modifications : Alterations in the morpholine structure can affect metabolic stability and solubility, impacting overall pharmacokinetic profiles .
Q & A
Q. How can researchers optimize the synthesis yield of 3-[2-(Pyridin-4-yl)ethyl]morpholine?
Methodological Answer: Synthesis optimization requires systematic adjustment of reaction parameters. For example:
- Catalyst and Solvent Selection : Use polar aprotic solvents (e.g., DMSO) to enhance nucleophilic substitution reactions. Catalysts like triethylamine can improve coupling efficiency in intermediates .
- Temperature Control : Maintain reflux conditions (e.g., 80–100°C) during key steps, as demonstrated in analogous morpholine derivatives .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate high-purity products .
Q. What analytical techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Key peaks include δ 2.42–2.98 ppm (morpholine and pyridyl protons) and δ 7.42–8.21 ppm (pyridine aromatic protons) .
- ¹³C NMR : Look for carbons adjacent to nitrogen (δ 40–60 ppm) and aromatic carbons (δ 120–150 ppm) .
- LCMS : Confirm molecular weight using ESI-MS (e.g., [M+H]+ peaks) .
- Elemental Analysis : Validate C, H, N, O percentages within ±0.4% of theoretical values .
Q. How should researchers address purification challenges for this compound?
Methodological Answer:
- Hygroscopicity Mitigation : Store intermediates under inert gas (N₂/Ar) and use anhydrous solvents during workup .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to remove byproducts. For example, cooling ethanol solutions to −20°C yields crystalline products .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
- Comparative Analysis : Cross-reference NMR data with structurally similar compounds. For instance, pyridyl substituents in this compound may cause upfield/downfield shifts compared to nitro-substituted analogs (e.g., δ 8.08 ppm vs. δ 7.72 ppm in related pyridines) .
- Computational Validation : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR spectra and identify discrepancies arising from conformational flexibility .
Q. What strategies are effective for evaluating the biological activity of this compound?
Methodological Answer:
- Antimicrobial Assays : Follow protocols for morpholine-containing analogs:
- Toxicity Profiling : Perform cytotoxicity studies on mammalian cell lines (e.g., HEK293) via MTT assays .
Q. How can computational modeling predict the reactivity of this compound?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., receptors). Parameterize force fields for morpholine’s electron-rich nitrogen .
- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the pyridyl nitrogen may exhibit high electrophilicity .
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Morpholine derivatives often degrade via oxidation; adding antioxidants (e.g., BHT) can improve stability .
- Light Sensitivity : Protect from UV exposure by using amber vials, as photodegradation is common in aromatic amines .
Q. What advanced techniques characterize crystalline polymorphs of this compound?
Methodological Answer:
- PXRD : Compare diffraction patterns (e.g., 2θ = 10–30°) to identify polymorphic forms .
- DSC/TGA : Measure melting points and thermal decomposition profiles. Polymorphs may show distinct endotherms (e.g., ΔHfusion differences >5 J/g) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
